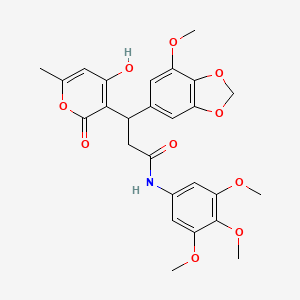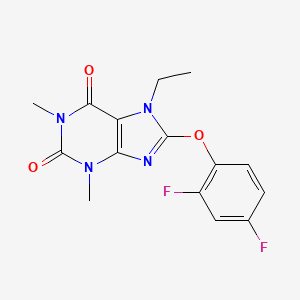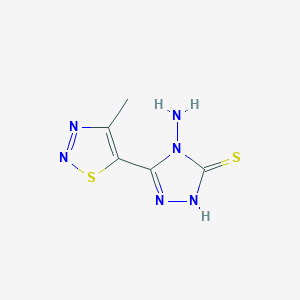![molecular formula C18H19F4NO5S B11060527 3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B11060527.png)
3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide is a complex organic compound with a unique structure that includes methoxy groups, a tetrafluoropropoxy moiety, and a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of 3,4-dihydroxybenzene using dimethyl sulfate in the presence of a base.
Introduction of the tetrafluoropropoxy group: This step involves the reaction of 4-hydroxybenzaldehyde with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base to form the corresponding ether.
Formation of the benzenesulfonamide group: This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can yield amines.
Applications De Recherche Scientifique
3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The methoxy and sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The tetrafluoropropoxy group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-dimethoxy-N-methylphenethylamine: A compound with similar structural features but with a methyl group instead of the tetrafluoropropoxy group.
(3,4-dimethoxyphenyl)acetonitrile: A compound with a nitrile group instead of the sulfonamide group.
Uniqueness
3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide is unique due to the presence of the tetrafluoropropoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H19F4NO5S |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19F4NO5S/c1-26-15-8-7-14(9-16(15)27-2)29(24,25)23-13-5-3-12(4-6-13)10-28-11-18(21,22)17(19)20/h3-9,17,23H,10-11H2,1-2H3 |
Clé InChI |
GHKVVLFTTKHPDJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)COCC(C(F)F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11060475.png)
![2-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11060476.png)

![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11060487.png)
![4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile](/img/structure/B11060495.png)
![5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11060497.png)
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine](/img/structure/B11060498.png)
![3-(4-chlorobenzyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060502.png)
![4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B11060503.png)
![2-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11060505.png)
![Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11060511.png)

![1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B11060522.png)
